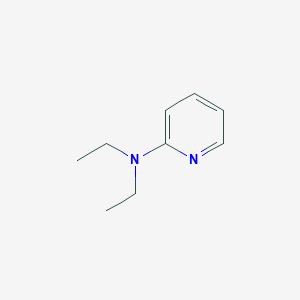
2-Diethylaminopyridine
Cat. No. B1296840
M. Wt: 150.22 g/mol
InChI Key: XRPITCBWOUOJTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07863310B2
Procedure details


Dissolve 3-Fluoro-4-nitro-benzoic acid (10.7 g, 57.71 mmol) in 1000 mL anhydrous dichloromethane. Add N,O-Dimethylhydroxylamine hydrochloride (4.5 g, 46.17 mmol), followed by 1-(3 dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (16.60 g, 86.57 mmol) and 4 diethylaminopyridine (6.77 g, 55.4 mmol). Stir at room temperature under nitrogen atmosphere overnight. Concentrate under reduced pressure and partition the residue between ethyl acetate (300 mL) and water (100 mL). Wash the organic layer with saturated aqueous sodium chloride (4×30 mL) and dry over magnesium sulfate. Concentrate under reduced pressure to provide the desired compound (7.4 g, 56%).


Name
N,O-Dimethylhydroxylamine hydrochloride
Quantity
4.5 g
Type
reactant
Reaction Step Two

Quantity
16.6 g
Type
reactant
Reaction Step Three


Name
Yield
56%
Identifiers


|
REACTION_CXSMILES
|
[F:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][C:10]=1[N+:11]([O-:13])=[O:12])[C:5](O)=[O:6].Cl.[CH3:15][NH:16][O:17][CH3:18].Cl.CN(C)CCCN=C=NCC.C(N(C1C=CC=CN=1)CC)C>ClCCl>[CH3:15][N:16]([O:17][CH3:18])[C:5](=[O:6])[C:4]1[CH:8]=[CH:9][C:10]([N+:11]([O-:13])=[O:12])=[C:2]([F:1])[CH:3]=1 |f:1.2,3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
10.7 g
|
|
Type
|
reactant
|
|
Smiles
|
FC=1C=C(C(=O)O)C=CC1[N+](=O)[O-]
|
|
Name
|
|
|
Quantity
|
1000 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClCCl
|
Step Two
|
Name
|
N,O-Dimethylhydroxylamine hydrochloride
|
|
Quantity
|
4.5 g
|
|
Type
|
reactant
|
|
Smiles
|
Cl.CNOC
|
Step Three
|
Name
|
|
|
Quantity
|
16.6 g
|
|
Type
|
reactant
|
|
Smiles
|
Cl.CN(CCCN=C=NCC)C
|
Step Four
|
Name
|
|
|
Quantity
|
6.77 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N(CC)C1=NC=CC=C1
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
Stir at room temperature under nitrogen atmosphere overnight
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
Concentrate under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
partition the residue between ethyl acetate (300 mL) and water (100 mL)
|
WASH
|
Type
|
WASH
|
|
Details
|
Wash the organic layer with saturated aqueous sodium chloride (4×30 mL)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dry over magnesium sulfate
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
Concentrate under reduced pressure
|
Outcomes


Product
Details
Reaction Time |
8 (± 8) h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CN(C(C1=CC(=C(C=C1)[N+](=O)[O-])F)=O)OC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 7.4 g | |
| YIELD: PERCENTYIELD | 56% | |
| YIELD: CALCULATEDPERCENTYIELD | 70.2% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
